![molecular formula C22H19N5O4 B2954833 8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-85-9](/img/structure/B2954833.png)

8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

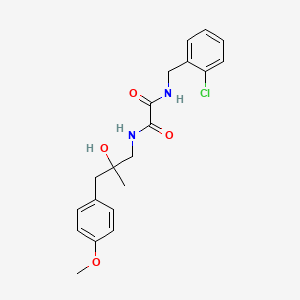

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. It has a dimethoxyphenyl group, a phenyl group, and a methyl group attached to the purine ring. Purine derivatives are found in many biological systems and have various roles, such as in DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which is a fused imidazole and pyrimidine ring. The attached groups would contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions similar to other purines. This could include nucleophilic substitution reactions at the electrophilic sites or deprotonation at the acidic sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl and phenyl groups could impact its solubility, reactivity, and other properties .科学的研究の応用

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds with potential anxiolytic/antidepressant activity. This indicates a potential application in developing new medications for mental health disorders (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Another study by Zagórska et al. (2015) analyzed the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and identified potent ligands for serotonin and dopamine receptors. This research is significant for understanding the molecular interactions of these compounds and their potential therapeutic applications (Zagórska et al., 2015).

Synthesis of Derivatives

Research by Simo et al. (1998) on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones shows the chemical versatility of these compounds, which could be important for developing new pharmaceuticals (Simo et al., 1998).

Receptor Affinity and Enzyme Activity

A 2016 study explored the receptor affinity and enzyme activity of derivatives of imidazo- and pyrimidino[2,1-f]purines. This research could contribute to the development of new drugs with specific receptor targeting properties (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Coburn and Taylor (1982) studied mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. These findings contribute to the broader understanding of purine derivatives in medicinal chemistry (Coburn & Taylor, 1982).

Novel Tricyclic Derivatives and Central Activity

Research by Partyka et al. (2014) on imidazo[2,1-f]purine-2,4-dione derivatives indicates their potential in treating affective disorders, highlighting another therapeutic application of these compounds (Partyka et al., 2014).

Antiviral Activity

A study by Kim et al. (1978) on the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides offers insight into the potential of these compounds in antiviral therapies (Kim et al., 1978).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(2,5-dimethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-25-19-18(20(28)24-22(25)29)26-12-16(13-7-5-4-6-8-13)27(21(26)23-19)15-11-14(30-2)9-10-17(15)31-3/h4-12H,1-3H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIXFDKZHKYPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)

![3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2954754.png)

![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)

![4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol](/img/structure/B2954766.png)

![N-(3-chlorophenyl)-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2954767.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)